1,4-Diacetoxybutane

Description

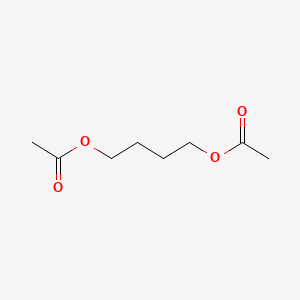

Structure

3D Structure

Properties

IUPAC Name |

4-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSWKGOQKREON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26248-69-1 | |

| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70879240 | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-67-1 | |

| Record name | Butylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIACETOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Butanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-butanediol (B3395766) diacetate. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental protocols for the synthesis and characterization of this compound.

Introduction

1,4-Butanediol diacetate (CAS No. 628-67-1), also known as tetramethylene diacetate, is the diester of 1,4-butanediol and acetic acid. It is a colorless liquid with applications as a solvent and a chemical intermediate. A thorough understanding of its physicochemical properties is essential for its application in research and industrial settings.

Physicochemical Properties

The key physicochemical properties of 1,4-butanediol diacetate are summarized in the tables below. These values have been compiled from various scientific sources.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Odorless | [3] |

| Density | 1.051 g/mL at 25 °C | [4] |

| Melting Point | -7 °C | [4] |

| Boiling Point | 229-230 °C at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index (n²⁰/D) | 1.456 | [4] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | Immiscible (16.3 g/L) | [4] |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5] |

| Diethyl Ether | Slightly soluble | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of key physicochemical properties of 1,4-butanediol diacetate.

Synthesis of 1,4-Butanediol Diacetate via Fischer-Speier Esterification

This protocol describes a typical laboratory-scale synthesis of 1,4-butanediol diacetate from 1,4-butanediol and acetic acid using an acid catalyst.[6][7][8][9]

Materials:

-

1,4-Butanediol (1.0 mole)

-

Glacial Acetic Acid (2.2 moles, 10% excess)

-

Concentrated Sulfuric Acid (catalyst, ~2% of the total reactant weight)

-

Toluene (B28343) (as a solvent for azeotropic removal of water)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

-

To the flask, add 1,4-butanediol, glacial acetic acid, and toluene.

-

Slowly add the concentrated sulfuric acid to the stirred mixture.

-

Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purify the crude 1,4-butanediol diacetate by fractional distillation under reduced pressure.

Workflow Diagram:

Determination of Density

The density of 1,4-butanediol diacetate can be determined using a digital density meter according to a method based on ASTM D4052.[10][11][12][13]

Apparatus:

-

Digital density meter with an oscillating U-tube, capable of maintaining a constant temperature (e.g., 20°C ± 0.05°C).

-

Syringes for sample injection.

-

Calibrating liquids with known densities (e.g., dry air and freshly distilled water).

Procedure:

-

Calibrate the digital density meter with dry air and freshly distilled water at the desired temperature (e.g., 20°C).

-

Ensure the sample of 1,4-butanediol diacetate is free of air bubbles.

-

Inject the sample into the oscillating U-tube of the density meter.

-

Allow the reading to stabilize and record the density value.

-

Clean the instrument with appropriate solvents and dry it before the next measurement.

Determination of Kinematic and Dynamic Viscosity

The kinematic viscosity of 1,4-butanediol diacetate can be measured using a glass capillary viscometer following a procedure based on ASTM D445.[14][15][16][17][18] The dynamic viscosity can then be calculated.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

A constant temperature bath, capable of maintaining the desired temperature (e.g., 20°C ± 0.02°C).

-

A stopwatch with a resolution of at least 0.1 seconds.

-

A pipette for sample introduction.

Procedure:

-

Select a clean, dry, calibrated viscometer such that the flow time will be not less than 200 seconds.

-

Charge the viscometer with the sample of 1,4-butanediol diacetate.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up into the timing bulb of the viscometer.

-

Measure the time required for the meniscus of the liquid to pass between the two calibration marks.

-

Repeat the measurement at least twice and calculate the average flow time.

-

Calculate the kinematic viscosity (ν) using the formula: ν = C × t, where C is the calibration constant of the viscometer and t is the average flow time.

-

Calculate the dynamic viscosity (η) using the formula: η = ν × ρ, where ρ is the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index of 1,4-butanediol diacetate can be measured using a refractometer according to a method based on ASTM D1218.[19][20][21][22][23]

Apparatus:

-

Abbe or digital refractometer with a light source of known wavelength (typically the sodium D-line, 589 nm).

-

A constant temperature water bath to circulate water through the refractometer prisms to maintain a constant temperature (e.g., 20°C ± 0.1°C).

-

Calibration standards (e.g., distilled water).

Procedure:

-

Calibrate the refractometer using a standard of known refractive index at the measurement temperature.

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of the 1,4-butanediol diacetate sample onto the lower prism.

-

Close the prisms and allow the sample to thermally equilibrate.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read and record the refractive index.

Applications and Biological Activity

1,4-Butanediol diacetate is primarily used as an industrial solvent and as a chemical intermediate in the synthesis of other compounds. A comprehensive search of scientific literature did not yield specific applications in drug development or information regarding its interaction with specific biological signaling pathways. As a simple aliphatic ester, it is not expected to have specific biological targets in the same way a drug molecule would. Its biological effects, if any at high concentrations, would likely be non-specific, such as membrane disruption or general toxicity.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding ingestion and inhalation.

Conclusion

This technical guide has summarized the key physicochemical properties of 1,4-butanediol diacetate and provided standardized protocols for its synthesis and characterization. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The lack of specific biological activity data highlights its primary role as an industrial chemical rather than a bioactive compound.

References

- 1. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 2. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 1,4-BUTANEDIOL DIACRYLATE CAS#: 1070-70-8 [m.chemicalbook.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. cerritos.edu [cerritos.edu]

- 9. mdpi.com [mdpi.com]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. store.astm.org [store.astm.org]

- 15. nazhco.com [nazhco.com]

- 16. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 18. store.astm.org [store.astm.org]

- 19. store.astm.org [store.astm.org]

- 20. petrolube.com [petrolube.com]

- 21. store.astm.org [store.astm.org]

- 22. standards.iteh.ai [standards.iteh.ai]

- 23. matestlabs.com [matestlabs.com]

Spectroscopic Profile of Tetramethylene Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetramethylene diacetate, also known as 1,4-butanediol (B3395766) diacetate. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry for tetramethylene diacetate.

Table 1: ¹H NMR Spectroscopic Data for Tetramethylene Diacetate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.103 | Triplet | -O-CH₂ - |

| 2.051 | Singlet | -C(=O)-CH₃ |

| 1.720 | Quintet | -CH₂-CH₂ -CH₂- |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

Table 2: ¹³C NMR Spectroscopic Data for Tetramethylene Diacetate

| Chemical Shift (ppm) | Assignment |

| 171.0 | C =O |

| 64.2 | -O-C H₂- |

| 25.4 | -CH₂-C H₂-CH₂- |

| 20.9 | -C(=O)-C H₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted) |

Table 3: Infrared (IR) Absorption Bands for Tetramethylene Diacetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1365 | Medium | C-H bend (alkane) |

| 1240 | Strong | C-O stretch (ester) |

| 1040 | Medium | C-O stretch (ester) |

| Sample Phase: Gas |

Table 4: Mass Spectrometry Data (Electron Ionization) for Tetramethylene Diacetate

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100.0 | [CH₃CO]⁺ |

| 55 | 15.8 | [C₄H₇]⁺ |

| 86 | 8.7 | [C₄H₆O₂]⁺ |

| 115 | 5.2 | [M - OCOCH₃]⁺ |

| 174 | 0.5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: A sample of tetramethylene diacetate (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 10-15 ppm is set.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-220 ppm is set.

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Film Method

-

Sample Preparation: A single drop of neat tetramethylene diacetate is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample, sandwiched between the plates, is then placed in the sample holder.

-

The infrared spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in the high vacuum of the instrument.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Guide to the Synthesis of 1,4-Diacetoxybutane for Researchers and Drug Development Professionals

Introduction: 1,4-Diacetoxybutane (B1202567) is a valuable diester that serves as a key intermediate in the synthesis of various industrially significant chemicals, including 1,4-butanediol (B3395766) (BDO), a monomer used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. Its synthesis is a critical step in several chemical manufacturing processes. This technical guide provides a comprehensive review of the primary methods for synthesizing this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main routes: the industrial-scale acetoxylation of butadiene followed by hydrogenation, and the laboratory-scale direct esterification of 1,4-butanediol. A third, less common method involving the ring-opening of tetrahydrofuran (B95107) (THF) has also been explored. This guide will delve into the specifics of each of these pathways.

Synthesis from Butadiene: The Industrial Standard

The industrial production of this compound is typically a two-step process that begins with butadiene. This method is favored for its high efficiency and scalability.

Step 1: Acetoxylation of Butadiene

In the first step, butadiene reacts with acetic acid and oxygen in the presence of a catalyst to form 1,4-diacetoxy-2-butene.

Step 2: Hydrogenation of 1,4-Diacetoxy-2-butene

The resulting 1,4-diacetoxy-2-butene is then hydrogenated to yield this compound.[1]

Experimental Protocol: Hydrogenation of 1,4-Diacetoxybutene

The following protocol is based on a patented industrial process and can be adapted for laboratory scale.

Materials:

-

1,4-Diacetoxy-2-butene

-

Toluene (solvent)

-

Hydrogenation catalyst (e.g., Platinum-based catalyst on an activated carbon support)

-

Argon or Nitrogen (inert gas)

-

Hydrogen gas

Equipment:

-

High-pressure reaction kettle (e.g., 100 ml titanium reactor)

-

Magnetic stirrer with heating capabilities

-

Gas inlet and pressure regulation system

Procedure:

-

Into a 100 ml titanium reaction kettle, add 15 ml of 1,4-diacetoxybutene, 30 ml of toluene, and 0.01 mol of the hydrogenation catalyst.

-

Seal the reactor and purge the air inside by flushing with an inert gas, such as argon.

-

Pressurize the reactor with the inert gas to 1.0 MPa.

-

Introduce hydrogen gas until the total pressure reaches 3.0 MPa.

-

Increase the stirring speed to 600 rpm and begin heating the reaction mixture.

-

Maintain the reaction temperature at 60°C and continue the reaction for 90 minutes.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The product mixture can then be filtered to remove the catalyst and purified by distillation.

Quantitative Data Summary: Synthesis from Butadiene

| Parameter | Value | Reference |

| Acetoxylation | ||

| Reactants | Butadiene, Acetic Acid, Oxygen | [2] |

| Catalyst | Pd/C with Te promoter | [2] |

| Temperature | ~70°C | [2] |

| Pressure | ~70 bar | [2] |

| Selectivity for 1,4-diacetoxy-2-butene | >90% | [2] |

| Hydrogenation | ||

| Reactant | 1,4-Diacetoxy-2-butene | [1] |

| Catalyst | Platinum-based on activated carbon | [1] |

| Temperature | 60°C | [1] |

| Pressure | 3.0 MPa (Hydrogen) | [1] |

| Reaction Time | 90 minutes | [1] |

| Yield of this compound | 82.36% | [1] |

| Selectivity for this compound | 94.26% | [1] |

Synthesis via Esterification of 1,4-Butanediol

For laboratory-scale synthesis, the direct esterification of 1,4-butanediol with an acetylating agent is a common and straightforward method. This reaction typically employs an acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

This generalized protocol is based on standard Fischer esterification principles.

Materials:

-

1,4-Butanediol

-

Acetic anhydride (B1165640) or glacial acetic acid

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-butanediol with a molar excess of the acetylating agent (e.g., 2.2 to 2.5 equivalents of acetic anhydride).

-

Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data Summary: Esterification of 1,4-Butanediol

Synthesis from Tetrahydrofuran (THF)

The synthesis of this compound from the ring-opening of THF is a less conventional method. It typically involves reacting THF with an acetylating agent in the presence of a catalyst. This route often leads to polymerization of THF rather than a high yield of the desired diester. However, under specific conditions with certain catalysts, the formation of this compound is possible.

References

An In-depth Technical Guide to 1,4-Diacetoxybutane: From Discovery to Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-diacetoxybutane (B1202567), a key chemical intermediate in various industrial processes. The document covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its primary applications, with a focus on its role in the production of 1,4-butanediol (B3395766) (BDO). Spectroscopic data are presented to aid in its characterization, and key reaction pathways are illustrated using signaling pathway diagrams.

Introduction

This compound, also known as tetramethylene acetate (B1210297) or butane-1,4-diol diacetate, is a diester of 1,4-butanediol and acetic acid. While not a household name, this compound plays a crucial role as an intermediate in the synthesis of commercially significant chemicals, most notably 1,4-butanediol (BDO), a versatile monomer used in the production of polymers, solvents, and fine chemicals. This guide delves into the discovery, synthesis, and applications of this compound, offering a detailed resource for professionals in the chemical and pharmaceutical industries.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, early investigations into the esterification of glycols were conducted in the late 19th and early 20th centuries. The compound, under names like "tetramethylene acetate," appears in the chemical literature as the esterification product of 1,4-butanediol (tetramethylene glycol) and acetic acid.

A significant milestone in the detailed description and synthesis of this compound can be found in a 1949 publication in the Journal of the Chemical Society by L. N. Owen. While this may not be the absolute first synthesis, it provides a clear and early experimental procedure.

The industrial significance of this compound grew with the development of alternative routes to 1,4-butanediol that did not rely on the high-pressure Reppe process, which uses acetylene (B1199291) and formaldehyde. The Mitsubishi Chemical process, developed in the latter half of the 20th century, established this compound as a critical intermediate in a multi-step synthesis starting from butadiene.

Physicochemical and Spectroscopic Data

This compound is a colorless to almost colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₄ | [2] |

| Molecular Weight | 174.19 g/mol | [2] |

| CAS Number | 628-67-1 | [2] |

| Melting Point | 12-15 °C | [3] |

| Boiling Point | 229-230 °C at 760 mmHg | [4] |

| Density | 1.039 g/cm³ | [3] |

| Refractive Index | 1.4240 | [3] |

| Flash Point | 105.2 °C | [3] |

| Water Solubility | 34.94 g/L at 26 °C | [3] |

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Data |

| ¹H NMR | Signals corresponding to the acetyl methyl protons and the methylene (B1212753) protons of the butane (B89635) backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetate groups, the methyl carbons, and the two distinct methylene carbons of the butane chain. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester functional group. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into laboratory-scale preparations and large-scale industrial production methods.

Laboratory Synthesis: Esterification of 1,4-Butanediol

A common laboratory method for preparing this compound is the direct esterification of 1,4-butanediol with acetic acid or its derivatives.

Experimental Protocol: Esterification with Acetic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-butanediol and a molar excess of acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, can be added to accelerate the reaction.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride. The resulting mixture is then neutralized with a mild base, such as sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Caption: Esterification of 1,4-Butanediol.

Industrial Synthesis: The Mitsubishi Chemical Process

The most significant industrial route to this compound is as an intermediate in the Mitsubishi Chemical process for the production of 1,4-butanediol from butadiene. This process involves three main steps.[3][5]

Step 1: Acetoxylation of Butadiene

Butadiene is reacted with acetic acid and oxygen in the presence of a palladium-based catalyst to produce 1,4-diacetoxy-2-butene.[4]

Step 2: Hydrogenation of 1,4-Diacetoxy-2-butene

The unsaturated diester, 1,4-diacetoxy-2-butene, is then hydrogenated to the saturated this compound.[3][4] This step is crucial for producing the desired saturated intermediate.

Experimental Protocol: Hydrogenation of 1,4-Diacetoxy-2-butene

-

Catalyst: A conventional hydrogenation catalyst, such as palladium on carbon (Pd/C), is typically used.[4]

-

Reaction Conditions: The hydrogenation is carried out in the liquid phase at elevated temperature and pressure. Typical conditions include a temperature of around 60°C and a hydrogen pressure of 50 bar.[4]

-

Procedure: 1,4-diacetoxy-2-butene is charged into a high-pressure reactor with the catalyst and a suitable solvent. The reactor is then pressurized with hydrogen, and the mixture is heated and stirred. The reaction is monitored until the uptake of hydrogen ceases.

-

Work-up: After the reaction, the catalyst is removed by filtration. The resulting solution of this compound can be used directly in the next step or purified by distillation.

Step 3: Hydrolysis of this compound

The final step is the hydrolysis of this compound to yield 1,4-butanediol and acetic acid. The acetic acid is typically recovered and recycled back to the first step of the process.[3][5]

References

- 1. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]

- 2. JP2003048854A - Method for producing 1,4-butanediol - Google Patents [patents.google.com]

- 3. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 4. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]

- 5. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]

1,4-Diacetoxybutane as a building block in organic synthesis

An In-depth Technical Guide to 1,4-Diacetoxybutane (B1202567) as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,4-butanediol (B3395766) diacetate, is a versatile building block in organic synthesis. As the diacetate ester of 1,4-butanediol, it serves as a stable, less-hygroscopic precursor to the widely used 1,4-butanediol (1,4-BDO), a key intermediate in the chemical industry for the production of polymers, solvents, and fine chemicals.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and key applications of this compound, with a focus on its utility in research and drug development.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid at room temperature.[3] It is incompatible with strong oxidizing agents.[3] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₄ | [4][5] |

| Molecular Weight | 174.19 g/mol | [4][5] |

| CAS Number | 628-67-1 | [4] |

| Appearance | Colorless to almost colorless liquid | [3] |

| Boiling Point | 229 °C @ 760 mmHg | [6] |

| Melting Point | 12 °C | [6] |

| Synonyms | 1,4-Butanediol diacetate, Tetramethylene diacetate, Butylene glycol diacetate | [4][7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by three main signals corresponding to the methyl protons of the acetate (B1210297) groups and the two sets of methylene (B1212753) protons of the butane (B89635) backbone.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (acetate) | ~2.05 | Singlet | 6H |

| -CH₂-CH₂- | ~1.72 | Multiplet | 4H |

| -O-CH₂- | ~4.10 | Multiplet | 4H |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

¹³C NMR: The carbon-13 NMR spectrum shows three distinct signals, reflecting the symmetry of the molecule.

| Assignment | Chemical Shift (ppm) |

| -C H₃ (acetate) | ~21 |

| -C H₂-CH₂- | ~25 |

| -O-C H₂- | ~64 |

| -C =O (ester) | ~171 |

Note: These are typical chemical shift ranges for the respective carbon environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ester functional group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1740 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| 2850-3000 | C-H stretch (alkane) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound does not typically show a strong molecular ion peak (m/z = 174). The fragmentation pattern is dominated by the loss of acetic acid (60 Da) and other characteristic fragments.

| m/z | Assignment |

| 114 | [M - CH₃COOH]⁺ |

| 71 | [C₄H₇O]⁺ |

| 54 | [C₄H₆]⁺ |

| 43 | [CH₃CO]⁺ (base peak) |

Synthesis and Reactions

This compound is commonly synthesized by the acetylation of 1,4-butanediol. It can also be produced through the hydrogenation of 1,4-diacetoxybutene, which is derived from the acetoxylation of butadiene.[8][9]

A primary utility of this compound is its role as a protected form of 1,4-butanediol. The acetate groups can be readily removed by hydrolysis under acidic or basic conditions to liberate the diol.

Logical Workflow: Protection and Deprotection of 1,4-Butanediol

Applications in Organic Synthesis

Precursor to 1,4-Butanediol and Derivatives

The primary application of this compound is as a stable precursor to 1,4-butanediol. This is particularly useful in multi-step syntheses where the free hydroxyl groups of 1,4-butanediol might interfere with other reagents. The diacetate can be carried through several synthetic steps and then deprotected to reveal the diol at a later stage.

Furthermore, this compound can be converted to other 1,4-disubstituted butanes. For instance, it can be a starting material for the synthesis of 1,4-dihalobutanes.

Synthesis of Busulfan (B1668071) Analogs

A significant application of the 1,4-butanediol scaffold, and by extension its protected form, this compound, is in the synthesis of the anti-cancer drug Busulfan and its analogs.[3][4][6] Busulfan is an alkylating agent used in the treatment of chronic myeloid leukemia.[10] The synthesis involves the reaction of 1,4-butanediol with methanesulfonyl chloride.[1] By using this compound as a starting material, the diol can be generated in situ prior to the mesylation reaction.

Potential in Polymer Chemistry

As a derivative of 1,4-butanediol, this compound is relevant to the field of polymer chemistry. 1,4-Butanediol is a key monomer in the production of polyesters such as poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS).[11][12] While 1,4-butanediol is more commonly used directly, the diacetate could potentially be employed in transesterification reactions for polyester (B1180765) synthesis.

Experimental Protocols

Synthesis of this compound from 1,4-Butanediol (Acetylation)

This protocol describes the esterification of 1,4-butanediol using acetic anhydride.

Materials:

-

1,4-Butanediol

-

Acetic anhydride

-

Pyridine (B92270) (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask charged with 1,4-butanediol (1.0 eq) and pyridine (2.5 eq) in diethyl ether, add acetic anhydride (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation.

Hydrolysis of this compound to 1,4-Butanediol (Deprotection)

Acid-Catalyzed Hydrolysis:

Materials:

-

This compound

-

Methanol

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-butanediol.

Base-Catalyzed Hydrolysis (Saponification):

Materials:

-

This compound

-

Potassium hydroxide (B78521)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add an aqueous solution of potassium hydroxide (2.2 eq).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1,4-butanediol.

Synthesis of Busulfan from 1,4-Butanediol

This protocol outlines the general procedure for synthesizing Busulfan.

Materials:

-

1,4-Butanediol

-

Methanesulfonyl chloride

-

Pyridine

Procedure:

-

In a flask, dissolve 1,4-butanediol (1.0 eq) in a mixture of acetone and pyridine at 0 °C.

-

Slowly add methanesulfonyl chloride (2.2 eq) to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

The product, Busulfan, will precipitate from the reaction mixture.

-

Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from acetone to obtain pure Busulfan.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its stability and its role as a protected form of 1,4-butanediol make it a useful intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients like Busulfan analogs. The straightforward methods for its synthesis and deprotection, coupled with its utility in forming carbon-heteroatom bonds, ensure its continued importance for researchers and scientists in the field of drug development and beyond.

References

- 1. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]

- 2. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. digitalcommons.pittstate.edu [digitalcommons.pittstate.edu]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. kinampark.com [kinampark.com]

- 10. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. "EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND" by Vinashkumar Jayantibhai Chaudhari [digitalcommons.pittstate.edu]

- 12. benchchem.com [benchchem.com]

1,4-Diacetoxybutane: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synonyms, properties, synthesis, and applications of 1,4-Diacetoxybutane (B1202567), a versatile intermediate in chemical synthesis.

This technical guide provides a detailed overview of this compound, also known by various synonyms and alternative names. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document consolidates key data, outlines experimental protocols, and illustrates the relationships between its various nomenclatures.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial listings. Understanding these different nomenclatures is crucial for effective literature searches and chemical sourcing. The compound is systematically named as 4-acetyloxybutyl acetate (B1210297) according to IUPAC nomenclature.

Other commonly used synonyms and alternative names include:

-

1,4-Butanediol (B3395766) diacetate[1][2]

-

Butane-1,4-diyl diacetate

-

Tetramethylene diacetate[1]

-

1,4-Butylene glycol diacetate[2]

-

Tetramethylene acetate[2]

-

Butylene glycol diacetate[2]

-

1,4-Butanediol, 1,4-diacetate[2]

-

NSC 67924[2]

The relationship between the primary name and its key synonyms is visualized in the diagram below.

Caption: Relationship between this compound and its common synonyms.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 628-67-1[2] |

| Appearance | Colorless to almost colorless liquid[3] |

| Melting Point | 12.00 °C |

| Boiling Point | 229.00 °C @ 760.00 mm Hg |

| Flash Point | 221.00 °F (105.20 °C) (estimated) |

| Vapor Pressure | 0.100000 mmHg @ 25.00 °C (estimated) |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. The NIST WebBook provides access to IR and mass spectrometry data for this compound.[4][5][6] Additionally, 1H NMR spectral data is available, showing characteristic shifts at approximately 4.103 ppm, 2.051 ppm, and 1.720 ppm in CDCl3.[7]

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. Below are detailed methodologies for its preparation.

Synthesis of this compound via Hydrogenation of 1,4-Diacetoxy-2-butene

A common industrial method involves the hydrogenation of 1,4-diacetoxy-2-butene.[8]

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Oxyacetylation of Butadiene: In the initial step, butadiene and acetic acid undergo oxyacetylation in the liquid phase to produce 1,4-diacetoxy-2-butene. This reaction is typically carried out at approximately 70 °C and 70 bar pressure over a Palladium on carbon (Pd/C) catalyst promoted with tellurium (Te). This step achieves a selectivity of over 90%.[8]

-

Hydrogenation: The resulting 1,4-diacetoxy-2-butene is then hydrogenated in the liquid phase. This reaction is conducted at around 60 °C and 50 bar using a conventional hydrogenation catalyst. The selectivity for this compound in this step is greater than 98%.[8] A patent describes a specific example where 1,4-diacetoxybutene is hydrogenated in a titanium reaction kettle with a platinum-based catalyst on an activated carbon carrier. The reaction is run at 60°C and 3.0 MPa hydrogen pressure for 90 minutes, yielding this compound with high selectivity.[9]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of 1,4-butanediol (BDO), a significant industrial chemical.[10][11] The hydrolysis of this compound yields 1,4-butanediol.[10]

1,4-Butanediol itself has extensive applications in the chemical industry, including:

-

The production of tetrahydrofuran (B95107) (THF), a valuable solvent.[12]

-

The manufacture of plastics, elastic fibers, and polyurethanes.[12]

-

As a raw material for polybutylene terephthalate (B1205515) (PBT) and γ-butyrolactone (GBL).[13]

While direct applications of this compound in drug development are not extensively documented, its role as a precursor to 1,4-butanediol and its derivatives makes it an important compound for synthetic chemists. The diacetate functionality can serve as a protecting group for the diol, which can be deprotected under specific conditions. This strategy is valuable in multi-step organic syntheses, which are common in the development of pharmaceutical compounds.

Furthermore, the related compound, butane-1,4-diyl diacetoacetate, is highlighted as a versatile building block in the synthesis of complex heterocyclic scaffolds for drug discovery.[14] This suggests that derivatives of this compound can play a significant role in the construction of novel molecular architectures for therapeutic applications. The synthesis of such derivatives often involves the diol precursor, 1,4-butanediol, which is readily obtained from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 5. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 6. 1,4-Butanediol, diacetate [webbook.nist.gov]

- 7. This compound(628-67-1) 1H NMR spectrum [chemicalbook.com]

- 8. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]

- 9. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]

- 10. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]

- 11. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. BUTANE-1,4-DIOL - Ataman Kimya [atamanchemicals.com]

- 13. CN107915579A - The method that butadiene synthesizes 1,4 butanediols - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis of 1,4-Diacetoxybutane to 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of 1,4-diacetoxybutane (B1202567) to produce 1,4-butanediol (B3395766), a versatile chemical intermediate. This document details the underlying reaction mechanisms, various catalytic methodologies, and purification processes, presenting quantitative data in structured tables and offering detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

The hydrolysis of this compound is a critical step in the industrial production of 1,4-butanediol, particularly in processes originating from butadiene. This reaction involves the cleavage of the ester linkages in this compound by water, yielding 1,4-butanediol and acetic acid as the primary products. The efficiency and selectivity of this conversion are highly dependent on the choice of catalyst and reaction conditions. This guide explores the common catalytic systems, including acid, base, and ion-exchange resin catalysis, providing a comparative analysis to inform process development and optimization.

Reaction Mechanism and Stoichiometry

The overall chemical equation for the hydrolysis of this compound is as follows:

C₈H₁₄O₄ + 2H₂O ⇌ C₄H₁₀O₂ + 2CH₃COOH (this compound + Water ⇌ 1,4-Butanediol + Acetic Acid)

The reaction is a reversible process, and to drive the equilibrium towards the formation of 1,4-butanediol, an excess of water is typically used.[1] The mechanism of hydrolysis is dependent on the catalytic conditions (acidic or basic).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds through a series of protonation and nucleophilic attack steps. The mechanism for the hydrolysis of one of the ester groups is detailed below. The second ester group is hydrolyzed via the same pathway.

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.[2]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

-

Elimination of Acetic Acid: The protonated intermediate collapses, leading to the elimination of a molecule of acetic acid and the formation of a protonated alcohol.

-

Deprotonation: The protonated alcohol is deprotonated by a water molecule to yield the alcohol (in this case, the monoacetate of 1,4-butanediol) and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis is irreversible and is commonly referred to as saponification.[1][3]

-

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.[3]

-

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen.

-

Elimination of Alkoxide: The intermediate collapses, and an alkoxide ion (in this case, the monoacetate alkoxide of 1,4-butanediol) is eliminated.

-

Proton Transfer: The alkoxide is a strong base and deprotonates the newly formed acetic acid, resulting in the formation of an alcohol and a carboxylate salt. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[3]

Catalytic Systems and Quantitative Data

The choice of catalyst significantly impacts the reaction rate, yield, and selectivity of the hydrolysis of this compound. The following sections provide an overview of common catalytic systems and a summary of available quantitative data.

Acid Catalysis

Inorganic acids such as sulfuric acid and hydrochloric acid are effective catalysts for this hydrolysis.[4]

| Catalyst | Substrate:Water Molar Ratio | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sulfuric Acid | 1:10 - 1:50 | 40 - 90 | Atmospheric | 4 - 8 | >95 | Not Specified | [5] |

| Hydrochloric Acid | Excess Water | Reflux | Atmospheric | Not Specified | High | Not Specified | [1] |

Base Catalysis

Alkaline hydrolysis using strong bases like sodium hydroxide or potassium hydroxide is also a common method.[4] This process is generally faster and irreversible compared to acid catalysis.[1]

| Catalyst | Substrate:Base Molar Ratio | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Hydroxide | 1:2.2 | Reflux | Atmospheric | 4 | 98 (of acid) | Not Specified | [6] |

| Potassium Hydroxide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Ion-Exchange Resin Catalysis

Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues.[7][8]

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Amberlyst-15 | Not Specified | 40 - 90 | Atmospheric - 1.08 | Not Specified | High | High | [5] |

| Cation Exchange Resin | Not Specified | 30 - 110 | Atmospheric - 1.0 | Not Specified | High | High | [5] |

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of this compound using different catalytic systems.

General Laboratory Procedure for Acid-Catalyzed Hydrolysis

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reagents: this compound, a dilute aqueous solution of a strong acid (e.g., 1 M sulfuric acid or hydrochloric acid) in excess.[1]

-

Procedure: The this compound and the dilute acid solution are added to the flask. The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The acidic solution is neutralized with a base (e.g., sodium bicarbonate solution).

-

The aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-butanediol.

-

Further purification can be achieved by fractional distillation under reduced pressure.[4]

-

General Laboratory Procedure for Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents: this compound, an aqueous solution of a strong base (e.g., 1 M sodium hydroxide) in at least a 2:1 molar ratio to the ester.[6]

-

Procedure: The this compound and the base solution are combined in the flask. The mixture is heated to reflux for several hours until the hydrolysis is complete.

-

Work-up and Purification:

-

The reaction mixture is cooled.

-

The alcohol (1,4-butanediol) can be separated by distillation.[1]

-

The remaining aqueous solution containing the carboxylate salt is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and form acetic acid.

-

The 1,4-butanediol can be further purified by extraction and fractional distillation.

-

General Procedure for Hydrolysis using a Cation-Exchange Resin

-

Reaction Setup: A fixed-bed reactor packed with the cation-exchange resin is often used for continuous processes. For batch reactions, a stirred flask can be used.

-

Reagents: this compound and a significant molar excess of water (e.g., 4 to 50 moles of water per mole of diacetoxybutane).[9]

-

Procedure:

-

Batch Process: The this compound, water, and resin are stirred at a controlled temperature (e.g., 40-90°C).[9]

-

Continuous Process: A mixture of this compound and water is passed through the heated, packed bed of the resin.

-

-

Work-up and Purification:

-

Batch Process: The resin is simply filtered off from the reaction mixture.

-

Continuous Process: The effluent from the reactor is collected.

-

The resulting aqueous solution containing 1,4-butanediol and acetic acid is then subjected to a series of distillations to separate water, acetic acid, and finally purify the 1,4-butanediol.[9]

-

Purification of 1,4-Butanediol

The crude 1,4-butanediol obtained from the hydrolysis reaction typically contains unreacted starting material, the monoacetate intermediate, acetic acid, and water. Purification is commonly achieved through a multi-step distillation process.[5]

-

Removal of Low-Boiling Components: The crude product is first distilled to remove water and acetic acid.[5]

-

Separation of Unreacted Esters: A second distillation step is often employed to separate unreacted this compound and the 1,4-hydroxyacetoxybutane intermediate, which can be recycled back to the hydrolysis reactor.[5]

-

Final Purification: The resulting crude 1,4-butanediol is then subjected to a final distillation, often under reduced pressure, to obtain the high-purity product.[9]

-

Hydrogenation: In some industrial processes, a hydrogenation step may be included to remove trace impurities that are difficult to separate by distillation.[10]

Conclusion

The hydrolysis of this compound to 1,4-butanediol is a well-established and versatile chemical transformation. The choice of catalyst—acid, base, or ion-exchange resin—depends on various factors, including desired reaction rate, process conditions (batch vs. continuous), and considerations for product separation and catalyst reusability. While acid and base catalysis are effective, the use of solid acid catalysts like ion-exchange resins offers significant process advantages. The purification of 1,4-butanediol from the hydrolysis mixture is a critical step that typically involves a multi-stage distillation process to achieve the high purity required for its various industrial applications. This guide provides the foundational knowledge for researchers and professionals to understand and implement this important chemical process.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemcess.com [chemcess.com]

- 5. US5397439A - Method for recovering 1,4-butanediol - Google Patents [patents.google.com]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]

- 10. EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation - Google Patents [patents.google.com]

The Pivotal Role of 1,4-Diacetoxybutane in Modern Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, 1,4-diacetoxybutane (B1202567) emerges as a critical intermediate, primarily in the synthesis of high-performance polyesters and polyurethanes. While not typically employed as a direct monomer in polymerization, its significance lies in its role as a precursor to 1,4-butanediol (B3395766) (BDO), a versatile building block for a myriad of polymeric materials. This technical guide elucidates the synthesis, properties, and applications of this compound, with a focus on its transformation into BDO and the subsequent polymerization processes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in polymer synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 628-67-1 |

| Appearance | Colorless liquid |

| Boiling Point | 229 °C at 760 mmHg |

| Melting Point | 12 °C |

| Flash Point | 105 °C |

Synthesis of this compound and its Conversion to 1,4-Butanediol

Industrially, this compound is synthesized from butadiene. The process involves the acetoxylation of butadiene in the presence of a palladium catalyst to yield 1,4-diacetoxy-2-butene, which is then hydrogenated to produce this compound. The primary application of this compound is its subsequent hydrolysis to form 1,4-butanediol (BDO). This conversion is a crucial step as BDO is the direct monomer used in various polymerization reactions.

Role of 1,4-Butanediol in Polyester (B1180765) Synthesis

BDO, derived from this compound, is a key diol monomer in the synthesis of important biodegradable and engineering polyesters, such as poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT). The polymerization is typically carried out via a two-step melt polycondensation process.

PBS is a biodegradable polyester with properties comparable to polypropylene. It is synthesized through the polycondensation of BDO and succinic acid.

Experimental Protocol: Melt Polycondensation of 1,4-Butanediol and Succinic Acid to Synthesize Poly(butylene succinate) (PBS)

Materials:

-

1,4-Butanediol (BDO)

-

Succinic Acid

-

Catalyst (e.g., tetrabutyl titanate (TBT) or titanium(IV) isopropoxide)

-

Nitrogen gas supply

-

Vacuum pump

Procedure:

-

Esterification Stage:

-

Charge the reactor with equimolar amounts of succinic acid and a slight excess of 1,4-butanediol (molar ratio of BDO to succinic acid is typically 1.1:1 to account for BDO loss due to evaporation).

-

Add the catalyst (e.g., 0.1 wt% of the total reactants).

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 180-200°C with continuous stirring.

-

Water, the byproduct of the esterification reaction, is continuously removed and collected. This stage is typically carried out for 2-4 hours.

-

-

Polycondensation Stage:

-

After the esterification is complete (indicated by the cessation of water distillation), gradually increase the temperature to 220-240°C.

-

Simultaneously, reduce the pressure inside the reactor to a high vacuum (typically below 1 mmHg).

-

The excess 1,4-butanediol is distilled off under vacuum.

-

The polycondensation reaction proceeds, leading to an increase in the viscosity of the molten polymer. This stage is continued for 3-5 hours until the desired molecular weight is achieved.

-

The resulting PBS is then extruded, cooled, and pelletized.

-

PBT is a semi-crystalline thermoplastic engineering polyester with excellent mechanical and thermal properties. It is produced through the polycondensation of BDO and terephthalic acid or its dimethyl ester (dimethyl terephthalate, DMT). The process is similar to that of PBS, involving esterification (or transesterification in the case of DMT) followed by polycondensation under high temperature and vacuum.[1]

| Property | Poly(butylene succinate) (PBS) | Poly(butylene terephthalate) (PBT) |

| Monomers | 1,4-Butanediol, Succinic Acid | 1,4-Butanediol, Terephthalic Acid/DMT |

| Melting Temperature (Tm) | 95-115 °C | 220-230 °C |

| Glass Transition Temp. (Tg) | -45 to -10 °C | 22-65 °C |

| Tensile Strength | 30-40 MPa | 50-60 MPa |

| Elongation at Break | 200-800% | 50-300% |

Role of 1,4-Butanediol as a Chain Extender in Polyurethanes

In polyurethane chemistry, BDO acts as a chain extender.[2] Polyurethanes are synthesized by the reaction of a diisocyanate with a polyol. The resulting prepolymer is then reacted with a chain extender, which is a low molecular weight diol or diamine. BDO is a commonly used diol chain extender that reacts with the isocyanate groups of the prepolymer to form hard segments within the polyurethane structure.[2] These hard segments provide strength and rigidity to the polymer, while the polyol forms the soft, flexible segments. The ratio of hard to soft segments can be varied to tailor the final properties of the polyurethane, ranging from soft elastomers to rigid plastics.[2]

References

An In-depth Technical Guide to the Reactive Moieties of 1,4-Diacetoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diacetoxybutane (B1202567) is a diester of butane-1,4-diol and acetic acid, serving as a key intermediate in various chemical syntheses. Its reactivity is primarily centered around its two ester functional groups, which are susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactive moieties of this compound, detailing its chemical properties, key reactions, and its role as a precursor in the synthesis of the alkylating agent busulfan. This document includes a compilation of spectroscopic data, detailed experimental protocols for its hydrolysis, and a discussion of its relevance in the context of drug development.

Chemical Properties and Spectroscopic Data

This compound, also known as butane-1,4-diol diacetate, is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 628-67-1 |

| Appearance | Colorless to almost colorless clear liquid |

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three main signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -O-CH₂ - | ~4.10 | Triplet | 4H |

| -CH₂-CH₂ -CH₂- | ~1.72 | Quintet | 4H |

| -C(=O)-CH₃ | ~2.05 | Singlet | 6H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Based on typical chemical shift ranges for esters, the following assignments can be predicted.[1][2][3]

| Assignment | Predicted Chemical Shift (δ) in ppm |

| C =O | 170 - 185 |

| -O-C H₂- | 60 - 80 |

| -CH₂-C H₂-CH₂- | 20 - 40 |

| -C(=O)-C H₃ | 20 - 30 |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands for its functional groups.[4]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1740 | C=O | Ester carbonyl stretch |

| ~1240 | C-O | Ester C-O stretch |

| 2850-3000 | C-H | Alkane C-H stretch |

Mass Spectrometry

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight.[5]

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 43 | [CH₃CO]⁺ (Base Peak) |

Reactivity of the Ester Moieties

The primary reactive sites of this compound are the electrophilic carbonyl carbons of the two ester groups. These moieties are susceptible to nucleophilic acyl substitution reactions, with hydrolysis being the most prominent example.

Hydrolysis of this compound

Hydrolysis of this compound yields 1,4-butanediol (B3395766) and two equivalents of acetic acid. This reaction can be catalyzed by either acid or base.

Caption: Hydrolysis of this compound.

This hydrolysis is a crucial step in industrial processes where this compound serves as an intermediate in the production of 1,4-butanediol.[6][7]

Experimental Protocols for Hydrolysis

Detailed experimental protocols for the acid- and base-catalyzed hydrolysis of this compound are provided below.

This protocol outlines a typical laboratory procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Dilute sulfuric acid (e.g., 1 M H₂SO₄) or a strongly acidic cation exchange resin.[7][8]

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound and a molar excess of water (e.g., 10 equivalents).

-

Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 equivalents) or the acidic resin.

-

Heat the mixture to reflux (approximately 100°C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.[7]

-

Cool the reaction mixture to room temperature.

-

If an acid catalyst was used, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude 1,4-butanediol can be purified by distillation.

Expected Yield: Yields for this reaction are typically high, often exceeding 90%, depending on the reaction conditions and purification.

This protocol describes the saponification of this compound.

Materials:

-

This compound

-

Aqueous sodium hydroxide (B78521) or potassium hydroxide (e.g., 2 M)

-

Dilute hydrochloric acid (for neutralization)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent if necessary, and add a stoichiometric amount of aqueous sodium hydroxide (2 equivalents).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the resulting 1,4-butanediol by distillation.